molecular formula C6H9N3O4 B6298679 1-Methyl-1H-imidazol-5-amine oxalate CAS No. 2225879-17-2

1-Methyl-1H-imidazol-5-amine oxalate

Cat. No. B6298679
CAS RN: 2225879-17-2
M. Wt: 187.15 g/mol
InChI Key: WHHAIKIZLNSAHQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-5-amine oxalate, also known as MIAO, is a chemical compound that belongs to the class of imidazole derivatives. It has a molecular formula of C6H9N3O4 and a molecular weight of 187.15 g/mol . It is also known as N1-Methyl-5-aMinoiMidazole .


Synthesis Analysis

Imidazoles are synthesized through various methods. One of the recent advances in the synthesis of substituted imidazoles involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-5-amine oxalate consists of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole derivatives serve as essential building blocks in drug discovery due to their diverse biological activities. Researchers have explored the potential of 1-Methyl-1H-imidazol-5-amine oxalate in developing novel drugs. Some commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), and omeprazole (antiulcer) .

Antimicrobial Properties

Imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities. Researchers have synthesized and evaluated various imidazole-based compounds against pathogens such as Staphylococcus aureus and Escherichia coli . Further investigations into the antimicrobial potential of 1-Methyl-1H-imidazol-5-amine oxalate could provide valuable insights.

Organic Synthesis

Imidazoles serve as versatile intermediates in organic synthesis. Researchers have developed regiocontrolled methods for synthesizing substituted imidazoles . Exploring novel synthetic routes involving 1-Methyl-1H-imidazol-5-amine oxalate could expand its utility.

Catalysis

Imidazole derivatives participate in various catalytic reactions. Researchers have explored their use as catalysts in organic transformations. Investigating the catalytic properties of 1-Methyl-1H-imidazol-5-amine oxalate could lead to novel applications.

Safety and Hazards

1-Methyl-1H-imidazol-5-amine oxalate can cause severe skin burns and eye damage . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray . After handling, it is recommended to wash face, hands, and any exposed skin thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

1-Methyl-1H-imidazol-5-amine oxalate is a derivative of imidazole, a heterocyclic organic compoundImidazole derivatives have been found to interact with various proteins, including myoglobin and sensor protein fixl .

Mode of Action

For instance, they can act as ligands, binding to the active site of a protein and influencing its function .

Biochemical Pathways

Imidazole derivatives are key components of several biochemical pathways. They are involved in the synthesis of purines, an essential class of molecules in many biological processes . .

properties

IUPAC Name

3-methylimidazol-4-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.C2H2O4/c1-7-3-6-2-4(7)5;3-1(4)2(5)6/h2-3H,5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAIKIZLNSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazol-5-amine oxalate

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